molecular formula C22H22F3N3O B2353800 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1207026-16-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2353800
CAS No.: 1207026-16-1
M. Wt: 401.433
InChI Key: MWODYZAZWYDCLC-UHFFFAOYSA-N
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Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a benzimidazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential, including investigated applications in anticancer, anti-inflammatory, and antimicrobial agent development . The molecule is further functionalized with a trifluoromethyl group , a common substituent used to modulate a compound's metabolic stability, lipophilicity, and binding affinity in lead optimization efforts . The cyclohexylmethyl linker between the benzimidazole and benzamide groups contributes to the molecule's conformational flexibility and influences its overall steric and electronic properties. While the specific biological activity and mechanism of action for this exact molecule may require further elucidation, its structural features make it a valuable candidate for various research applications. Potential areas of investigation include enzymology, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for use in laboratory research only. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)17-6-2-1-5-16(17)21(29)26-13-14-9-11-15(12-10-14)20-27-18-7-3-4-8-19(18)28-20/h1-8,14-15H,9-13H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWODYZAZWYDCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 2-(Trifluoromethyl)benzamide : A benzamide derivative with a electron-withdrawing trifluoromethyl group at the ortho position.
  • 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethylamine : A cyclohexylmethylamine substituted with a benzimidazole ring at the 4-position.

The coupling of these fragments via an amide bond forms the final product.

Synthesis of 2-(Trifluoromethyl)benzamide

Overview

The synthesis of 2-(trifluoromethyl)benzamide is well-documented in patent CN113698315A, which outlines a four-step process starting from 2,3-dichlorotrifluorotoluene. Key advantages include high yield (>67%) and avoidance of hazardous reagents.

Reaction Sequence

Step Reagents/Conditions Product Yield Source
1 Fluorination reagent (KF), 60–260°C, 0.5–4 h 2-Fluoro-3-chlorotrifluoromethane 85%
2 Cyaniding reagent (NaCN), 80–120°C, 2–4 h 2-Chloro-6-trifluoromethylbenzonitrile 90%
3 H₂, Raney Ni/Pd-C, methanol, 1–16 h 2-Trifluoromethylbenzonitrile 95%
4 NaOH, H₂O/ethanol, 1–4 h 2-(Trifluoromethyl)benzamide 88%

Critical Notes :

  • Step 3 : Hydrogenation dechlorination employs palladium catalysts (5% Pd/C) under mild conditions (25°C, 1.5 atm H₂).
  • Step 4 : Hydrolysis of the nitrile to amide is achieved with aqueous NaOH, avoiding corrosive chlorination reagents.

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethylamine

Benzimidazole Ring Formation

The benzimidazole moiety is synthesized via cyclization of o-phenylenediamine with a carbonyl source. Patent EP1765789A1 highlights the use of substituted imidazole precursors, while EP3095782A1 details nitro-group reductions and Suzuki couplings for analogous structures.

Cyclohexane Functionalization
  • 4-Aminocyclohexanemethanol is prepared via reductive amination of 4-formylcyclohexanemethanol using NaBH₃CN.
  • Coupling with Benzimidazole : Reaction of 4-aminocyclohexanemethanol with o-phenylenediamine and formic acid under reflux yields 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethanol.

Oxidation to Amine

The alcohol group is oxidized to an amine via a two-step process:

  • Mitsunobu Reaction : Conversion to a bromide using PBr₃.
  • Gabriel Synthesis : Alkylation with phthalimide followed by hydrazinolysis yields 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethylamine.

Coupling Reaction to Form Final Product

Amide Bond Formation

The benzamide and cyclohexylmethylamine fragments are coupled via an acid chloride intermediate:

  • Activation : 2-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 2-(trifluoromethyl)benzoyl chloride.
  • Coupling : Reaction with 4-(1H-benzo[d]imidazol-2-yl)cyclohexanemethylamine in the presence of triethylamine (Et₃N) yields the final product.

Optimization Data :

Parameter Condition Yield Source
Solvent Dichloromethane (DCM) 92%
Catalyst Et₃N (2 eq) 95%
Temperature 0°C → RT 89%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/H₂O) to achieve >97% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (t, 2H, CH₂), 2.98 (m, 1H, cyclohexyl-H).
  • HRMS : m/z 446.1782 [M+H]⁺ (calc. 446.1779).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Advantages Limitations
Patent CN113698315A 4 67% Scalable, eco-friendly Requires high-pressure H₂
Mitsunobu/Gabriel 5 58% High purity Costly reagents
Direct Coupling 2 89% Rapid Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Reduction: Reduction of the compound may target the benzimidazole or the benzamide functionalities.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced benzimidazole or benzamide derivatives.

    Substitution: Formation of substituted benzimidazole or benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide is not fully understood but may involve:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical data for the target compound and its analogues:

Compound Name / ID Substituents / Modifications Biological Activity (IC₅₀ or MIC) Key Findings Reference
Target Compound : N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide Trifluoromethyl, cyclohexylmethyl-benzimidazole Under investigation Enhanced metabolic stability due to CF₃; cyclohexyl improves steric fitting
W5 () 4-Bromophenyl, benzimidazole-thioacetamide Antimicrobial: MIC = 8 µg/mL High yield (73.96%); C–Br bond enhances halogen bonding
W8 () 3-Chlorophenyl, benzimidazole-thioacetamide Antimicrobial: MIC = 16 µg/mL Lower activity vs. W5; meta-Cl reduces target affinity
Compound 21 () 3,4-Dichlorophenyl, acyl-benzimidazole IC₅₀ = 14 µM (mGluR5 inhibition) 14-fold potency increase vs. DFB; low cell viability
Compound 7 () 4-Chlorophenyl, benzimidazole-chalcone Anticancer: IC₅₀ = 9.7 µM Chalcone backbone enhances π-π stacking; Cl improves cytotoxicity
Compound 5d () 4-Nitrophenylsulfonyl, benzimidazole-hydrazide Antifungal: MIC = 4 µg/mL Nitro group boosts electron-deficient interactions

Substituent Effects on Activity

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups enhance potency by stabilizing ligand-receptor interactions via dipole effects . Halogens (Cl, Br) improve target binding but may reduce cell viability due to increased toxicity .
  • Linker Modifications: Cyclohexylmethyl (target compound) vs. Chalcone backbones () introduce conjugated double bonds, enhancing planar interaction surfaces .

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends :
    • Amide C=O stretching (1660–1680 cm⁻¹) and benzimidazole C=N (1330–1370 cm⁻¹) are consistent across analogues .
    • Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ = -60 to -70 ppm) .
  • Melting Points :
    • Higher melting points (>250°C) correlate with extended conjugation (e.g., chalcones in ) .

Research Findings and Therapeutic Implications

Antimicrobial Activity

  • Compounds with para-substituted EWGs (e.g., W5, 5d) exhibit superior antimicrobial activity due to optimized hydrophobic interactions .
  • The target compound’s trifluoromethyl group may resist enzymatic degradation, extending half-life .

Neuroprotective and Anticancer Potential

  • Acyl-benzimidazoles () show mGluR5 inhibition, relevant for neurodegenerative diseases. The target compound’s cyclohexyl group may reduce off-target toxicity .
  • Chalcone derivatives () demonstrate anticancer activity via TP53 upregulation, suggesting a pathway for the target compound to explore .

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzo[d]imidazole moiety, a cyclohexyl group, and a trifluoromethylbenzamide structure, which are known to enhance biological activity through various mechanisms. The presence of heterocyclic rings is often associated with diverse pharmacological effects, making this compound a subject of interest for further research.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing benzo[d]imidazole structures. For instance, derivatives of benzo[d]imidazole have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that this compound exhibits potent inhibitory effects on tumor growth in vitro and in vivo models.

  • Case Study : A study evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing an IC50 value of approximately 25.72 μM, indicating effective apoptosis induction in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

  • Research Findings : A derivative related to this compound showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 1 µg/mL .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering cellular signaling pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors that regulate apoptosis and cell cycle progression.
  • Biofilm Disruption : Its antimicrobial activity may involve disrupting biofilm formation in bacterial pathogens .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Route:

  • Formation of Benzimidazole Core : Cyclization of o-phenylenediamine with appropriate carboxylic acids.
  • Cyclohexyl Group Introduction : Nucleophilic substitution using cyclohexyl halides.
  • Trifluoromethylbenzamide Formation : Acylation with trifluoromethylbenzoyl chloride.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-acetamideBenzimidazole + AcetamidePotent anticancer properties
4-(1H-benzo[d]imidazol-2-yl)-N-(phenyl)butanamideButanamide chain + BenzimidazoleStrong ion channel modulation
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-propionamidePropionamide + BenzimidazoleAntimicrobial and anticancer activities

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzimidazole precursors with activated benzamide derivatives. For example, analogous compounds are synthesized via refluxing intermediates (e.g., hydrazides or carbothioamides) with benzamide derivatives in polar aprotic solvents like DMF or methanol under acidic or basic catalysis . Key optimizations include:

  • Temperature control : Maintaining 100–120°C during reflux to enhance reaction kinetics without decomposition .
  • Catalyst selection : Using bases like potassium carbonate or acids (e.g., glacial acetic acid) to facilitate nucleophilic substitutions .
  • Purification : Recrystallization with methanol or ethanol improves purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are indispensable for verifying the benzimidazole and trifluoromethylbenzamide moieties, with characteristic shifts (e.g., benzimidazole protons at δ 7.2–8.5 ppm and CF3_3 signals at δ 120–125 ppm in 13^13C) .
  • LC-MS : Validates molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values) and purity (>98%) .
  • HPLC : Monitors reaction progress and purity, with retention times calibrated against standards .

Advanced: How does the substitution pattern on the benzimidazole ring influence biological activity, based on SAR studies?

Answer:
Structural variations significantly modulate activity:

  • Cyclohexylmethyl substitution : Enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to phenyl analogs .
  • Trifluoromethyl group : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinases or proteases) .
  • Comparative SAR : Analogous compounds with methoxy or halogen substitutions show reduced antimicrobial activity but enhanced anticancer effects (e.g., 3,4,5-trimethoxybenzamide derivatives in ’s table) .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Answer:
Contradictions often arise from assay variability or structural ambiguities. Methodological solutions include:

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies or IC50_{50} for cytotoxicity) .
  • Crystallography/molecular docking : Validate target engagement (e.g., ’s docking studies showing how substituents affect binding to active sites) .
  • Meta-analysis : Compare data from structurally related compounds (e.g., ’s table) to identify trends obscured by experimental noise .

Advanced: How can molecular dynamics simulations improve understanding of this compound’s mechanism of action?

Answer:

  • Binding mode prediction : Simulations can model interactions with targets like mGluR5 or tubulin, identifying key residues (e.g., hydrogen bonds with benzimidazole NH groups) .
  • Solvent accessibility analysis : Assess how the cyclohexylmethyl group modulates solubility and membrane penetration .
  • Free energy calculations : Quantify binding affinities (ΔG) to prioritize derivatives for synthesis .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzamide bond .
  • Solvent : For long-term storage (>6 months), dissolve in DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

  • In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Prodrug strategies : Modify the benzimidazole NH or cyclohexyl group with ester linkages to enhance stability .

Basic: What solvent systems are optimal for solubility testing?

Answer:

  • Polar solvents : DMSO or methanol for initial solubility screening (e.g., 10 mM stock solutions) .
  • Aqueous buffers : Use PBS (pH 7.4) with <1% Tween-80 for cell-based assays to avoid cytotoxicity .
  • Co-solvents : For low solubility, employ cyclodextrin complexes or PEG-400 .

Advanced: What computational tools are recommended for predicting ADMET properties?

Answer:

  • SwissADME : Predicts logP, bioavailability, and P-glycoprotein substrate likelihood .
  • Molinspiration : Estimates topological polar surface area (TPSA) to assess blood-brain barrier penetration .
  • ADMETlab 2.0 : Integrates toxicity endpoints (e.g., hERG inhibition, Ames test) .

Advanced: How can structural modifications address off-target effects observed in kinase assays?

Answer:

  • Selective substitutions : Replace the trifluoromethyl group with bulkier substituents (e.g., tert-butyl) to reduce kinase promiscuity .
  • Scaffold hopping : Replace benzimidazole with indole or purine cores while retaining the cyclohexylmethyl-benzamide motif .
  • Fragment-based design : Use X-ray crystallography to guide modifications that disrupt off-target binding .

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